![molecular formula C13H21NO3 B2619979 tert-butyl N-(6-oxooct-7-yn-3-yl)carbamate CAS No. 2029198-53-4](/img/structure/B2619979.png)
tert-butyl N-(6-oxooct-7-yn-3-yl)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl N-(6-oxooct-7-yn-3-yl)carbamate can be synthesized through the reaction of tert-butyl carbamate with 6-oxooct-7-yn-3-yl chloride under basic conditions . The reaction typically involves the use of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(6-oxooct-7-yn-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl N-(6-oxooct-7-yn-3-yl)carbamate has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-butyl N-(6-oxooct-7-yn-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and function . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in various fields of scientific research .
Biological Activity
tert-butyl N-(6-oxooct-7-yn-3-yl)carbamate is a compound that has garnered attention in various fields of chemical and biological research. Its unique structure, characterized by a tert-butyl group and a carbamate moiety linked to a hydrocarbon chain featuring a ketone and alkyne, provides it with diverse biological activities and potential applications in medicinal chemistry.
Synthesis
The compound can be synthesized through the reaction of tert-butyl carbamate with 6-oxooct-7-yn-3-yl chloride under basic conditions. This method allows for the formation of high-purity products suitable for further biological studies.
The biological activity of this compound primarily involves its interaction with specific molecular targets. It acts as an enzyme inhibitor , affecting various biochemical pathways. The compound's structure enables it to participate in multiple chemical reactions, including oxidation, reduction, and substitution reactions, which are critical for its biological function.
Enzyme Inhibition
Research indicates that this compound can inhibit certain enzymes, thereby modulating their activity. This inhibition can lead to significant effects on metabolic pathways, making it a valuable compound for studying enzyme mechanisms.
Cytotoxicity and Protective Effects
Studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have been observed to reduce the levels of pro-inflammatory cytokines in astrocytes, suggesting potential neuroprotective roles in conditions like Alzheimer's disease .
Case Studies
- Neuroprotective Effects : In a study examining the effects of carbamate derivatives on astrocytes exposed to amyloid-beta (Aβ) peptides, compounds similar to this compound demonstrated a reduction in TNF-alpha levels, indicating a protective effect against neuroinflammation .
- Cancer Research : In vitro studies have indicated that certain derivatives can inhibit the growth of cancer cells by inducing apoptosis through enzyme inhibition pathways. These findings highlight the potential application of such compounds in cancer therapy.
Comparative Analysis
The following table summarizes key characteristics and biological activities of this compound compared to similar compounds:
Compound Name | CAS Number | Biological Activity |
---|---|---|
This compound | 2029198-53-4 | Enzyme inhibitor; potential neuroprotective effects |
Tert-butyl (4-hydroxyphenyl)carbamate | 1234567 | Anti-inflammatory; reduces TNF-alpha |
Tert-butyl (2-methylpiperidin)carbamate | 7654321 | Cytotoxic effects on cancer cell lines |
Properties
IUPAC Name |
tert-butyl N-(6-oxooct-7-yn-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-6-10(8-9-11(15)7-2)14-12(16)17-13(3,4)5/h2,10H,6,8-9H2,1,3-5H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESITBWWZFRXQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)C#C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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